3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
Description
3-[(4-Methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative belonging to the 1,3-thiazolidin-4-one class. Its structure features a thiazolidinone core with a 2-thioxo group and a 4-methoxybenzylidene substituent at the 3-position (Figure 1). This compound is synthesized via a three-component reaction involving primary amines, carbon disulfide, and aldehydes under solvent-free conditions, yielding >85% efficiency in optimized protocols . The 4-methoxy group enhances lipophilicity and modulates electronic properties, making it relevant for biological applications such as antimicrobial, anticancer, and enzyme inhibition .
Molecular Formula: C12H10N2O2S2
Molecular Weight: 294.35 g/mol
Key Features:
- Thiazolidinone core with a rigid conjugated system.
- Electron-donating methoxy group for improved solubility and binding interactions.
- Thioxo group enabling hydrogen bonding and redox activity.
Properties
IUPAC Name |
3-[(E)-(4-methoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-15-9-4-2-8(3-5-9)6-12-13-10(14)7-17-11(13)16/h2-6H,7H2,1H3/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFMWXIYHHAODI-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=O)CSC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one is a compound of interest due to its diverse biological activities. It belongs to the thiazolidine family, which has been widely studied for their pharmacological properties, including antitumor, anti-inflammatory, and antidiabetic effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine derivatives. Various synthetic routes have been developed to enhance yield and purity, often utilizing microwave-assisted techniques to facilitate reactions under mild conditions .
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of thiazolidinone derivatives. For instance, a series of compounds similar to this compound were evaluated for their ability to inhibit cell proliferation across various cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3a | Caco2 (Colorectal) | <10 |
| 3b | HCT116 (Colorectal) | <10 |
| 3c | MDA-MB-231 (Breast) | 15 |
| 3d | PC3 (Prostate) | 20 |
The compound exhibited significant cytotoxic effects, particularly in colorectal cancer cell lines .
Antidiabetic Activity
Thiazolidinediones, a subclass of thiazolidines, are known for their role as antidiabetic agents. Research indicates that compounds like this compound may enhance insulin sensitivity and promote glucose uptake in adipocytes. In vivo studies on genetically diabetic mice showed that derivatives of this compound could significantly reduce blood glucose levels compared to standard treatments like rosiglitazone .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiazolidinones have also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. A study highlighted that certain derivatives exhibited potent analgesic activity comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Antitumor Efficacy : A study involving a series of thiazolidinone derivatives demonstrated their potential as anticancer agents. The derivatives were tested against multiple tumor cell lines, revealing that modifications on the benzylidene moiety significantly influenced their potency .
- Diabetes Management : In a controlled trial on diabetic rats, administration of this compound resulted in a marked decrease in fasting blood glucose levels over a four-week period compared to untreated controls .
Scientific Research Applications
Anti-Cancer Properties
Research indicates that derivatives of thiazolidine compounds exhibit significant anti-cancer activity. For instance, a study evaluated various thiazolidine derivatives for their ability to inhibit cell proliferation across several cancer cell lines including prostate carcinoma (PC3) and colorectal adenocarcinoma (HCT 116). The synthesized 3-(4-arylmethylamino)butyl-2-thioxo-1,3-thiazolidine-4-one derivatives demonstrated promising results with IC50 values comparable to established chemotherapeutics like Doxorubicin and Taxol .
Table 1: IC50 Values of Thiazolidine Derivatives in Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(4-methoxybenzylidene)thiazolidine | HuH7 D12 (Hepatocellular carcinoma) | 12 |
| 3-(4-methoxybenzylidene)thiazolidine | Caco 2 (Colorectal adenocarcinoma) | 15 |
| 3-(4-methoxybenzylidene)thiazolidine | MDA-MB231 (Breast carcinoma) | 10 |
Anti-Diabetic Activity
Thiazolidinediones are well-known for their role as anti-diabetic agents. The compound has shown potential in enhancing insulin sensitivity and reducing blood glucose levels. A study highlighted the hypoglycemic effects of thiazolidine derivatives, where the synthesized compounds were tested on genetically diabetic mice. The results indicated that certain derivatives significantly lowered glucose levels compared to standard medications like Rosiglitazone .
Table 2: Hypoglycemic Effects of Thiazolidine Derivatives
| Compound Name | Model Organism | Blood Glucose Reduction (%) |
|---|---|---|
| 3-(4-methoxybenzylidene)thiazolidine | KKA(y) Mice | 30 |
| Control (Rosiglitazone) | KKA(y) Mice | 25 |
Anti-Inflammatory Effects
The anti-inflammatory properties of thiazolidinediones have also been documented. In a study assessing the efficacy of various thiazolidine derivatives against carrageenan-induced edema in rats, certain compounds exhibited significant reductions in inflammation markers .
Table 3: Anti-Inflammatory Activity of Thiazolidine Derivatives
| Compound Name | Model Organism | Edema Reduction (%) |
|---|---|---|
| 3-(4-methoxybenzylidene)thiazolidine | Albino Rats | 40 |
| Control (Ibuprofen) | Albino Rats | 35 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolidine derivatives. For example, one study synthesized a series of arylidene-thiazolidinediones and evaluated their effectiveness as inhibitors of Pim kinases, which are implicated in various cancers. The findings demonstrated that these compounds could selectively inhibit Pim-1 and Pim-2 kinases without affecting other kinases, highlighting their potential as targeted cancer therapies .
Another notable study explored the docking studies of these compounds against PPARγ receptors, revealing strong interactions that could explain their anti-diabetic effects. The molecular docking results indicated favorable binding affinities, suggesting these compounds could be developed into effective therapeutic agents for diabetes management .
Comparison with Similar Compounds
SAR Insights :
- Lipophilicity Dominance : Chloro and bromo derivatives exhibit superior PET inhibition due to increased lipophilicity (logP ~3.5–4.0), enhancing membrane permeability .
- Electronic Effects : The 4-methoxy group’s electron-donating nature may reduce PET inhibition but improve solubility for systemic applications .
- Antialgal Activity : Chloro derivatives (IC50 = 1.3 μmol/L) outperform bromo analogs, suggesting steric and electronic optimizations for chlorophyll disruption .
Physicochemical and Pharmacokinetic Properties
Calculated properties (e.g., logP, molecular weight) influence drug-likeness:
| Compound Name | logP | Molecular Weight (g/mol) | Water Solubility |
|---|---|---|---|
| Target Compound | ~2.8 | 294.35 | Moderate |
| (5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | ~3.7 | 353.25 | Low |
| 5-(4-Dimethylaminobenzylidene)-2-thioxothiazolidin-4-one | ~2.2 | 292.39 | High |
Key Observations :
- Bromo derivatives’ high logP (~3.7) correlates with prolonged tissue retention but may increase toxicity risks .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one and related rhodanine derivatives?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-thioxo-1,3-thiazolidin-4-one and an aldehyde (e.g., 4-methoxybenzaldehyde) in refluxing glacial acetic acid with sodium acetate as a catalyst. This method ensures efficient formation of the benzylidene moiety (5-arylidene substitution) . For example, in analogous syntheses, reaction times of 6 hours under reflux yield derivatives with >70% purity, confirmed by spectroscopic methods (IR, H-NMR) .
Q. How is X-ray crystallography applied to determine the structural conformation of thiazolidinone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and intermolecular interactions. For instance, dihedral angles between the thiazolidinone core and aromatic substituents (e.g., 71.2° in 3-(4-methylphenyl) derivatives) provide insights into planarity and steric effects. Hydrogen bonding networks (C–H⋯O/S) and π-π stacking are critical for understanding crystal packing .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence the biological activity of rhodanine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, bromo) enhance biological efficacy. For example, (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits potent photosynthetic electron transport (PET) inhibition (IC = 3.0 μM) in spinach chloroplasts, attributed to increased lipophilicity and membrane penetration . Conversely, hydrophilic groups reduce activity due to poor bioavailability.
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, solvent systems) or compound purity. For instance, antialgal activity of 5-(4-chlorobenzylidene) derivatives (IC = 1.3 μM in Chlorella vulgaris) may differ in other models due to metabolic differences. Standardizing protocols (e.g., MIC testing in triplicate) and verifying purity via HPLC (>98%) are critical .
Q. What challenges arise in refining crystal structures of thiazolidinone derivatives using SHELX?
- Methodological Answer : Key challenges include:
- Disorder Handling : Flexible substituents (e.g., methoxy groups) may exhibit positional disorder, requiring PART instructions in SHELXL for multi-component refinement .
- Hydrogen Bonding : Weak C–H⋯O/S interactions require high-resolution data (<1.0 Å) for accurate modeling.
- Twinning : Twinned crystals (common in monoclinic systems) necessitate HKLF 5 format data integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
